molecular formula C24H20N2O4 B2799107 ethyl 4-[5-[(E)-3-(benzylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate CAS No. 306312-57-2

ethyl 4-[5-[(E)-3-(benzylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate

Cat. No.: B2799107
CAS No.: 306312-57-2
M. Wt: 400.434
InChI Key: FMHXEPXQOGFNJX-XSFVSMFZSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including a benzylamino group, a cyano group, a furan ring, and a benzoate ester. These functional groups suggest that the compound could have interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound is likely quite complex due to the presence of multiple functional groups and a heterocyclic ring. The benzylamino and cyano groups could potentially participate in hydrogen bonding or other intermolecular interactions .


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, the functional groups present suggest that it could participate in a variety of reactions. For example, the cyano group could potentially be hydrolyzed to a carboxylic acid, or it could undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a benzoate ester could make it relatively nonpolar and lipophilic, while the benzylamino and cyano groups could introduce some polarity .

Scientific Research Applications

Photoinduced Oxidative Annulation

A study detailed the photoinduced direct oxidative annulation process involving ethyl-2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates, leading to the formation of highly functionalized polyheterocyclic compounds. This process does not require transition metals or oxidants, showcasing a significant advancement in the synthesis of complex organic molecules (Zhang et al., 2017).

Supramolecular Structures

Research on substituted 4-pyrazolylbenzoates, including ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, highlighted the formation of hydrogen-bonded supramolecular structures. These structures demonstrate diverse dimensionalities, contributing to the understanding of molecular assembly and potential applications in material science (Portilla et al., 2007).

Coenzyme NADH Model-Mediated Reactions

Investigations into the thermal reactions mediated by coenzyme NADH models with ethyl (2Z)-4-bromo-2-cyano-3-(2-naphthyl)but-2-enoate have elucidated novel pathways for the formation of debrominated and cyclized products. This research offers insights into the mechanistic aspects of electron-transfer processes in organic synthesis (Fang et al., 2006).

Synthesis of Potential Metabolites

The synthesis of potential metabolites for certain ethyl benzoates has been explored to understand the metabolic transformation of these compounds. This research is crucial for developing new drugs and understanding their biotransformation pathways (Sunthankar et al., 1993).

Heteroarotinoid Synthesis

Studies on the synthesis of heteroarotinoids, including ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl]benzoate, have contributed to the development of compounds with potential applications in medicinal chemistry, particularly in exploring new therapeutic agents (Sunthankar, Berlin, & Nelson, 1990).

Mechanism of Action

Without more specific information, it’s difficult to predict the mechanism of action of this compound. If it’s biologically active, the benzylamino and cyano groups could potentially interact with biological targets .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. For example, it could be interesting to investigate whether it has any biological activity, given the presence of the benzylamino and cyano groups .

Properties

IUPAC Name

ethyl 4-[5-[(E)-3-(benzylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c1-2-29-24(28)19-10-8-18(9-11-19)22-13-12-21(30-22)14-20(15-25)23(27)26-16-17-6-4-3-5-7-17/h3-14H,2,16H2,1H3,(H,26,27)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHXEPXQOGFNJX-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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